molecular formula C8H9NO3 B12993789 Methyl 5-hydroxy-2-methylnicotinate

Methyl 5-hydroxy-2-methylnicotinate

Cat. No.: B12993789
M. Wt: 167.16 g/mol
InChI Key: LHJQQWDOTOZEQY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methylnicotinate is a heterocyclic aromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-methylnicotinate typically involves the esterification of 5-hydroxy-2-methylnicotinic acid. One common method is the reaction of 5-hydroxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-hydroxy-2-methylnicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with receptors on the cell surface to modulate cellular responses .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxy-2-methylnicotinate is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 5-hydroxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(10)4-9-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQQWDOTOZEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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